molecular formula C13H10Br2O3 B1621272 6,8-dibromo-3-butyryl-2H-chromen-2-one CAS No. 3855-85-4

6,8-dibromo-3-butyryl-2H-chromen-2-one

Cat. No. B1621272
CAS RN: 3855-85-4
M. Wt: 374.02 g/mol
InChI Key: JOMXLHCIWLDDIM-UHFFFAOYSA-N
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Description

6,8-dibromo-3-butyryl-2H-chromen-2-one , also known by its IUPAC name 6,8-dibromo-3-butanoylchromen-2-one , is a chemical compound with the molecular formula C₁₃H₁₀Br₂O₃ . It belongs to the class of chromone derivatives and exhibits interesting biological properties. The compound’s structure consists of a chromone core with two bromine atoms and a butanoyl group attached at specific positions .


Synthesis Analysis

The synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one involves several steps. While I don’t have specific data for this compound, similar chromone derivatives have been synthesized using various methods. Researchers have explored reactions such as Friedel-Crafts acylation , acylation of chromones , and halogenation to introduce the bromine atoms and the butanoyl group . Further studies are needed to elucidate the exact synthetic route for this specific compound.


Molecular Structure Analysis

The molecular structure of 6,8-dibromo-3-butyryl-2H-chromen-2-one is crucial for understanding its properties. The compound’s canonical SMILES representation is: CCCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br . This structure highlights the bromine-substituted chromone ring and the butanoyl moiety.

properties

IUPAC Name

6,8-dibromo-3-butanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O3/c1-2-3-11(16)9-5-7-4-8(14)6-10(15)12(7)18-13(9)17/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMXLHCIWLDDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379086
Record name 6,8-dibromo-3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-3-butyryl-2H-chromen-2-one

CAS RN

3855-85-4
Record name 6,8-dibromo-3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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